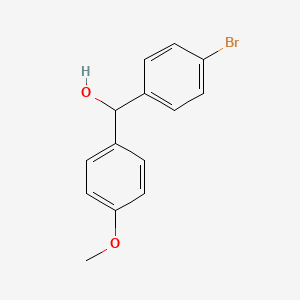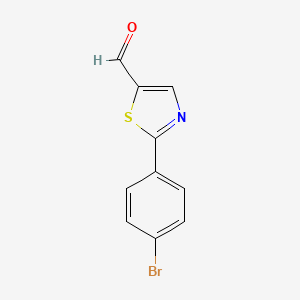
4-bromo-3-fluoro-N,N-dimethylbenzamide
Descripción general
Descripción
4-Bromo-3-fluoro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.08 . The compound is pale-yellow to yellow-brown in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrFNO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 246.08 .Aplicaciones Científicas De Investigación
Enhanced Fluorescence Emission from Polyfluorene Nanoparticles
Researchers have developed a method to enhance the brightness of emission-tuned nanoparticles using a Suzuki-Miyaura chain growth polymerization technique. This process involves the use of bromo and phosphine palladium complexes to initiate polymerization, leading to heterodisubstituted polyfluorenes that exhibit bright and enduring fluorescence when formed into nanoparticles. These particles have applications in the creation of stable nanoparticles with adjustable molecular weights, displaying high quantum yields and tunable emission wavelengths, beneficial for imaging and sensor technologies (Fischer, Baier, & Mecking, 2013).
Fluorescent Probe for Hydrazine Detection
A fluorescent probe based on 4-bromobutyryl moiety has been designed for the detection of hydrazine, a hazardous chemical, in environmental water systems and biological samples. This probe utilizes an intramolecular charge transfer (ICT) mechanism to specifically sense hydrazine, demonstrating low cytotoxicity, large Stokes shift, and high sensitivity. Such probes are crucial for monitoring environmental pollutants and researching biological systems (Zhu et al., 2019).
Electrochemical Fluorination for Organic Synthesis
Electrochemical fluorination techniques have been explored for modifying aromatic compounds, including 4-bromobenzamide, to introduce fluorine atoms into the molecular structure. This method provides a pathway for the synthesis of fluorinated organic molecules, which are valuable in pharmaceutical and agrochemical industries due to the unique reactivity and properties imparted by fluorine atoms (Shainyan & Danilevich, 2006).
Development of σ2-Receptor Ligands for Tumor Imaging
Research has been conducted on developing high-affinity 76Br-labeled σ2-receptor ligands for imaging proliferating tumor cells. These studies involve the synthesis of benzamide compounds with high selectivity for the σ2-receptor, demonstrating potential as PET radiotracers for identifying solid tumors in vivo. This advancement is significant for cancer diagnosis and the assessment of tumor proliferation (Rowland et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-3-fluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSHZRBCVHCKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
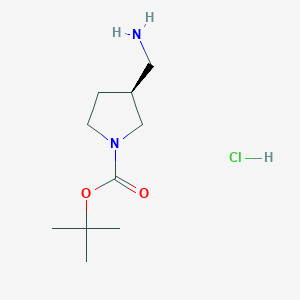
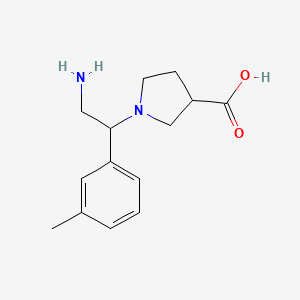
![3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid](/img/structure/B1520751.png)


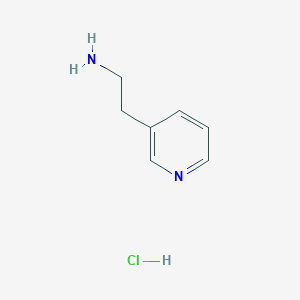
![(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520757.png)


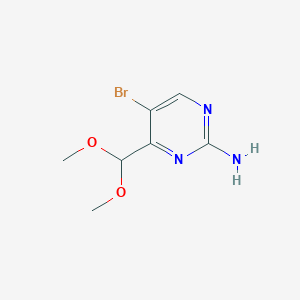
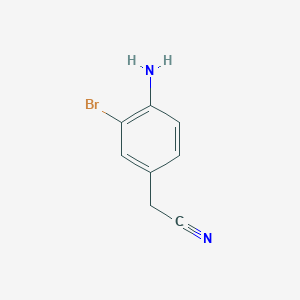
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1520764.png)
